3-Hydroxyquinoline-4-carbonitrile

説明

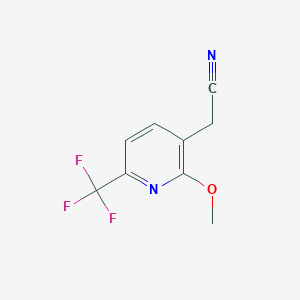

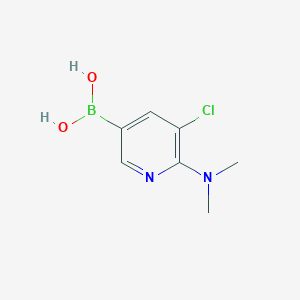

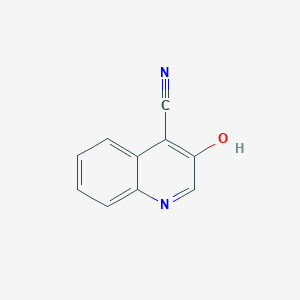

3-Hydroxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It has a molecular weight of 170.17 g/mol . It is a solid powder at room temperature .

Synthesis Analysis

The synthesis of 3-Hydroxyquinoline-4-carbonitrile and its analogues has been a subject of interest in recent years . Various synthesis protocols have been reported in the literature, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinoline-4-carbonitrile consists of a quinoline ring with a hydroxyl group at the 3rd position and a carbonitrile group at the 4th position . The InChI code for this compound is 1S/C10H6N2O/c11-5-8-7-3-1-2-4-9 (7)12-6-10 (8)13/h1-4,6,13H .Physical And Chemical Properties Analysis

3-Hydroxyquinoline-4-carbonitrile is a solid powder at room temperature . It has a molecular weight of 170.17 g/mol . The boiling point of this compound is reported to be between 201-202°C .科学的研究の応用

Antitumor Activity

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” has been used in the synthesis of certain derivatives that have shown antitumor activity . These derivatives include 4H-pyrano[3,2-h]quinoline and 7H-pyrimido[4′,5′:6,5]pyrano[3,2-h]quinoline .

- Methods of Application or Experimental Procedures : The compounds were obtained by treating 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline with α-cyano-p-chloro/bromocinnamonitrile or 4H-pyrano[3,2-h]quinoline derivatives with different electrophilic reagents followed by nucleophilic reagents .

- Results or Outcomes : Among the synthesized compounds, some inhibited the growth of cancer cells compared to Vinblastine, a medication used to treat a number of types of cancer . The structure–activity relationships were also discussed .

Synthesis of Heteroannulated Quinolones

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” can be used in the synthesis of heteroannulated quinolones . These quinolones and their derivatives have a diverse spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

- Methods of Application or Experimental Procedures : The synthesis of these quinolones involves various new, efficient, and convenient synthetic approaches . The specific methods and reactions used can vary depending on the desired product .

- Results or Outcomes : The synthesized quinolones have shown potential medicinal features against various diseases, like Alzheimer’s and psychotropic . Some compounds containing a pyranoquinoline nucleus have been used for bactericidal and bacteriolytic activities, acetylcholinesterase inhibition, antiallergenic, anti-inflammatory, antimalarial, calcium-signaling inhibition, and antitumor activities .

Synthesis of Pyranoquinoline Derivatives

- Specific Scientific Field : Medicinal Chemistry

- Summary of the Application : “3-Hydroxyquinoline-4-carbonitrile” can be used in the synthesis of pyranoquinoline derivatives . These derivatives have shown potential medicinal features against various diseases, like Alzheimer’s .

- Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various new, efficient, and convenient synthetic approaches . The specific methods and reactions used can vary depending on the desired product .

- Results or Outcomes : Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities , acetylcholinesterase inhibition , antiallergenic , anti-inflammatory , antimalarial , calcium-signaling inhibition and antitumor activities .

Safety And Hazards

3-Hydroxyquinoline-4-carbonitrile is classified as a potentially hazardous substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

将来の方向性

The future directions for the study of 3-Hydroxyquinoline-4-carbonitrile and its analogues could involve further exploration of their synthesis methods, chemical reactions, and biological activities . There is potential for these compounds to be used in the development of new drugs and therapeutic applications .

特性

IUPAC Name |

3-hydroxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVZROBIXCHBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyquinoline-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。